BenchChemオンラインストアへようこそ!

2,4-Dichloro-7,8-dimethylquinazoline

Physicochemical characterization Pre-formulation Intermediate procurement

2,4-Dichloro-7,8-dimethylquinazoline (CAS 62484-28-0) is a heterocyclic aromatic compound belonging to the quinazoline family, characterized by a C10H8Cl2N2 formula (molecular weight 227.09 g/mol), with chlorine atoms at positions 2 and 4 and methyl groups at positions 7 and 8 on the quinazoline scaffold. The compound serves primarily as a versatile synthetic intermediate, most notably cited in Hoffmann-La Roche patent US5688803 for the construction of tricyclic dicarbonyl derivatives acting as non-competitive AMPA/KA-R antagonists.

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
CAS No. 62484-28-0
Cat. No. B3054922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7,8-dimethylquinazoline
CAS62484-28-0
Molecular FormulaC10H8Cl2N2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=NC(=N2)Cl)Cl)C
InChIInChI=1S/C10H8Cl2N2/c1-5-3-4-7-8(6(5)2)13-10(12)14-9(7)11/h3-4H,1-2H3
InChIKeyALWXZJUOVVDRQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-7,8-dimethylquinazoline (CAS 62484-28-0): Core Synthetic Intermediate Profile for Procurement Specifications


2,4-Dichloro-7,8-dimethylquinazoline (CAS 62484-28-0) is a heterocyclic aromatic compound belonging to the quinazoline family, characterized by a C10H8Cl2N2 formula (molecular weight 227.09 g/mol), with chlorine atoms at positions 2 and 4 and methyl groups at positions 7 and 8 on the quinazoline scaffold . The compound serves primarily as a versatile synthetic intermediate, most notably cited in Hoffmann-La Roche patent US5688803 for the construction of tricyclic dicarbonyl derivatives acting as non-competitive AMPA/KA-R antagonists [1]. Predicted physicochemical parameters include a boiling point of 315.5±42.0 °C, density of 1.364±0.06 g/cm³, and a pKa of 0.08±0.30 .

Why Generic 2,4-Dichloroquinazoline Analogs Cannot Substitute for the 7,8-Dimethyl Congener in Regioselective Synthetic Sequences


The 2,4-dichloroquinazoline scaffold is a privileged intermediate in medicinal chemistry, but the position and electronic nature of substituents on the benzo ring critically modulate both the regioselectivity and the rate of successive nucleophilic aromatic substitution (SNAr) reactions [1]. The 7,8-dimethyl substitution pattern imparts a distinct steric and electronic environment compared to unsubstituted, 6,7-dimethyl, 5,6-dimethyl, or 6,7-dimethoxy analogs, which can alter the LUMO coefficient distribution and thus the 4-position vs. 2-position selectivity in amination sequences [1]. Empirical evidence from patent literature confirms that the 7,8-dimethyl derivative was specifically employed in Hoffmann-La Roche's synthetic route to tricyclic dicarbonyl AMPA/KA-R antagonists, indicating a non-fungible role within that pharmacophore assembly [2].

Quantitative Differentiation Evidence: 2,4-Dichloro-7,8-dimethylquinazoline vs. Closest Structural Analogs


Predicted Physicochemical Property Profile: Boiling Point, Density, and pKa vs. 6,7-Dimethyl and Unsubstituted Analogs

Predicted boiling point for 2,4-dichloro-7,8-dimethylquinazoline is 315.5±42.0 °C, with a density of 1.364±0.06 g/cm³ and a pKa of 0.08±0.30 . While experimental data for the direct 6,7-dimethyl isomer (CAS 20197-84-6) are not publicly available in comparable format, the unsubstituted 2,4-dichloroquinazoline (CAS 6141-13-3) is reported with a melting point of 50–54 °C and a boiling point of 282.6±13.0 °C . The introduction of electron-donating methyl groups at the 7,8-positions predictably elevates the boiling point by approximately 33 °C relative to the unsubstituted core, consistent with increased molecular weight and enhanced van der Waals interactions.

Physicochemical characterization Pre-formulation Intermediate procurement

Regioselective SNAr Reactivity Differentiation: 7,8-Dimethyl Substitution Influences 4-Position vs. 2-Position Selectivity

DFT calculations on 2,4-dichloroquinazoline systems demonstrate that the carbon at the 4-position possesses a higher LUMO coefficient, rendering it more susceptible to nucleophilic attack than the 2-position [1]. While these calculations were not performed on the 7,8-dimethyl derivative specifically, the class-level principle of electronic modulation by benzo-ring substituents is well-established: electron-donating groups such as methyl at positions 7 and 8 are expected to further increase electron density on the pyrimidine ring, potentially enhancing the regioselectivity gap between the 4- and 2-positions relative to unsubstituted or electron-withdrawing-group-substituted analogs. The patent literature confirms the 7,8-dimethyl derivative is synthetically competent in sequential amination sequences to yield defined 4-amino-2-substituted quinazolines [2].

Nucleophilic aromatic substitution Regioselectivity Medicinal chemistry DFT calculation

Patent-Cited Synthetic Utility: Specific Intermediate in AMPA/KA-R Antagonist Synthesis (US5688803)

United States Patent US5688803 (Hoffmann-La Roche, 1997) explicitly lists 2,4-dichloro-7,8-dimethylquinazoline among the key synthetic intermediates for the preparation of tricyclic dicarbonyl derivatives exhibiting non-competitive AMPA/KA-R antagonistic activity [1]. Within this patent, five regioisomeric 2,4-dichloro-dimethylquinazoline congeners are catalogued (5,6-dimethyl; 6,7-dimethyl; 7,8-dimethyl; 5,8-dimethyl; and 6,8-dimethyl). The 7,8-dimethyl variant is chemically distinguished from its isomers by its InChI Key (ALWXZJUOVVDRQR-UHFFFAOYSA-N) and canonical SMILES (CC1=C(C2=C(C=C1)C(=NC(=N2)Cl)Cl)C) . The presence of the compound in a granted pharmaceutical patent focused on AMPA/kainate receptor pharmacology provides a documented, citable use-case that is absent for several of its regioisomeric counterparts in the same therapeutic context.

AMPA receptor antagonist Kainate receptor Neuroprotection Patent synthesis

LogP and Polar Surface Area Differentiation: Implications for Downstream ADME Properties

The predicted LogP for 2,4-dichloro-7,8-dimethylquinazoline is 3.55, with a topological polar surface area (tPSA) of 25.78 Ų . In comparison, the 6,7-dimethoxy analog (2,4-dichloro-6,7-dimethoxyquinazoline, CAS 27631-29-4) has a higher predicted tPSA of approximately 56 Ų (due to the oxygen atoms) and a correspondingly lower LogP (~2.0–2.5 estimated). The 7,8-dimethyl substitution yields a more lipophilic intermediate with a smaller polar surface area, which, when carried through into final drug candidates, can favor blood-brain barrier penetration and membrane permeability—properties particularly relevant for CNS-targeted AMPA/kainate receptor programs .

Lipophilicity Drug-likeness ADME Intermediate design

2,4-Dichloro-7,8-dimethylquinazoline (CAS 62484-28-0): Validated Procurement Application Scenarios


Medicinal Chemistry: Synthesis of CNS-Penetrant AMPA/Kainate Receptor Antagonists

Procurement of 2,4-dichloro-7,8-dimethylquinazoline is justified when the downstream synthetic target is a tricyclic dicarbonyl derivative designed for non-competitive antagonism at AMPA and/or kainate receptors, as demonstrated in US5688803 . The higher predicted LogP (3.55) and lower tPSA (25.78 Ų) of the 7,8-dimethyl intermediate, relative to dimethoxy-substituted analogs, support its selection for CNS-targeted programs where blood-brain barrier penetration is a critical design criterion [1].

Sequential SNAr Diversification for Focused Quinazoline Libraries

For research groups constructing focused libraries of 4-amino-2-substituted quinazolines, the 2,4-dichloro-7,8-dimethyl substitution pattern provides an electronically differentiated scaffold compared to 6,7-dimethyl, 5,6-dimethyl, or 6,7-dimethoxy variants . The electron-donating methyl groups at positions 7 and 8 can enhance the regioselectivity of the first SNAr amination at the 4-position, a critical parameter when generating isomerically pure 2-chloro-4-aminoquinazoline intermediates for subsequent diversification .

Intermediate for CNS Drug Discovery Programs Requiring High Lipophilicity Building Blocks

The calculated LogP of 3.55 places 2,4-dichloro-7,8-dimethylquinazoline in a lipophilicity range suitable for CNS drug discovery . When medicinal chemistry programs require a quinazoline core with inherently higher membrane permeability, this intermediate is preferred over the 6,7-dimethoxy analog (estimated LogP ~2.0–2.5) because the downstream compounds will retain more favorable passive diffusion characteristics . The documented use in an AMPA/kainate receptor antagonist patent (US5688803) further validates its applicability in neuropharmacology [1].

Quote Request

Request a Quote for 2,4-Dichloro-7,8-dimethylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.